The molecule belongs to a class of heterocyclic compounds containing pyrazolo[1,5-a]pyridine and pyrazolo[3,4-c]pyridazine rings linked together. These rings are known to be present in various bioactive molecules [].
Scientists are actively exploring new heterocyclic structures for their potential as drug candidates. The presence of these specific rings in 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine might warrant investigation for its biological activity in various disease targets [, ].
FR 180204 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). It was discovered by Ohori and colleagues, who characterized its ability to inhibit the kinase activity of these proteins, which are critical in various signaling pathways related to cell growth and differentiation. The compound has demonstrated significant selectivity over other kinases, making it a valuable tool in biochemical research and potential therapeutic applications .
The chemical structure of FR 180204 allows it to interact specifically with the ATP-binding site of ERK1 and ERK2, leading to competitive inhibition. The binding affinity is characterized by Ki values of approximately 0.31 μM for ERK1 and 0.14 μM for ERK2. Lineweaver-Burk plots have been utilized to analyze the kinetics of this interaction, confirming its competitive nature .
FR 180204 has demonstrated various biological activities, primarily through its inhibition of ERK signaling pathways. It effectively blocks ERK-mediated signaling from transforming growth factor-beta (TGF-β) to activator protein-1 (AP-1), with an IC50 value of 3.1 μM . Additionally, studies have shown that it can attenuate delayed-type hypersensitivity in collagen-immunized mice, indicating potential applications in inflammatory diseases .
FR 180204 is primarily used in research settings to study the role of ERK signaling in various biological processes and diseases. Its selective inhibition makes it particularly useful for exploring therapeutic strategies against cancers and inflammatory conditions where ERK pathways are dysregulated. Additionally, it serves as a valuable tool compound for drug discovery aimed at developing new ERK inhibitors .
Interaction studies have highlighted the specificity of FR 180204 towards ERK1 and ERK2 compared to other kinases such as p38-alpha and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK). For instance, it exhibits over 30-fold selectivity for ERK over p38-alpha, with IC50 values indicating much weaker inhibition for these kinases (IC50 = 8700 nM for MEK1) . This selectivity is crucial for minimizing off-target effects in experimental settings.
Several compounds share structural or functional similarities with FR 180204, particularly within the category of ERK inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Selectivity | IC50 (ERK1/ERK2) | Unique Features |
---|---|---|---|
FR 180204 | High | 0.31/0.14 μM | Selective for ERK; attenuates hypersensitivity |
U0126 | Moderate | ~0.5 μM | Broadly inhibits MEK; less selective |
PD0325901 | High | ~0.01 μM | More potent against MEK; used in clinical trials |
VX-11e | Moderate | ~0.5 μM | Dual inhibition of MEK and ERK; used in cancer research |
FR 180204's unique profile lies in its high selectivity for ERK over other kinases, which minimizes potential side effects during experimental applications compared to other compounds like U0126 or PD0325901 that may interact with multiple targets .
FR 180204 functions as a potent ATP-competitive inhibitor of ERK1 and ERK2, exhibiting exceptional binding affinity and selectivity profiles that distinguish it from other kinase inhibitors [1] [3]. The compound demonstrates remarkable potency against its target kinases, with IC50 values of 0.51 μM for ERK1 and 0.33 μM for ERK2 in enzymatic assays [4] [1]. More importantly, the inhibition constants (Ki values) reveal even tighter binding, with Ki values of 0.31 μM and 0.14 μM for ERK1 and ERK2, respectively [1] [2].
The ATP-competitive nature of FR 180204 inhibition was conclusively demonstrated through Lineweaver-Burk analysis, which revealed characteristic patterns consistent with competitive inhibition kinetics [1] [2] [5]. This analysis showed that FR 180204 competes directly with ATP for binding to the nucleotide-binding site, effectively blocking the kinase's catalytic activity by preventing ATP binding and subsequent phosphoryl transfer reactions [5].
The selectivity profile of FR 180204 is particularly noteworthy, demonstrating approximately 30-fold selectivity for ERK over p38α (IC50 = 10 μM) and showing minimal activity against a broad panel of kinases including MEK1, MKK4, IKKα, PKCα, Src, Syk, and PDGFα at concentrations up to 30 μM [6] [3] [7]. This exceptional selectivity profile makes FR 180204 an invaluable research tool for dissecting ERK-specific signaling pathways without significant off-target effects.
The binding kinetics of FR 180204 reveal rapid association and dissociation rates characteristic of type-I kinase inhibitors, contrasting with the slower binding kinetics observed for some other ERK inhibitors [8]. Biolayer interferometry measurements demonstrate that FR 180204 exhibits fast kinetic behavior with association and dissociation rates that allow for rapid equilibration with its target kinases [8].
Comprehensive kinase selectivity profiling revealed that FR 180204 binds to ERK1 and ERK2 with dissociation constants (Kd) of 160 nM and 420 nM, respectively [4] [9]. These binding affinity measurements correlate well with the functional inhibition data, confirming the direct relationship between binding affinity and inhibitory potency. The compound shows significantly weaker binding to related kinases, with Kd values of 8.7 μM for MEK1, 1.2 μM for EGFR, and 1.4 μM for p38α [9].
The binding cooperativity studies suggest that FR 180204 binding to the ATP site influences the overall conformational dynamics of the kinase, potentially affecting substrate binding through allosteric mechanisms [10] [11]. This phenomenon highlights the interconnected nature of kinase domain architecture and the potential for ATP-competitive inhibitors to modulate kinase function beyond simple catalytic blockade.
The molecular basis for FR 180204's selectivity and potency lies in its sophisticated network of interactions within the ERK ATP-binding pocket [1] [12] [5]. X-ray crystallographic analysis of the human ERK2-FR180204 complex revealed that the inhibitor establishes multiple critical contacts that collectively determine its binding affinity and selectivity profile.
The pyrazolopyridazine core of FR 180204 serves as the primary hinge-binding element, with the 2-nitrogen atom forming a crucial hydrogen bond with the main chain amide NH of Met108 in the hinge region [5]. This interaction anchors the molecule within the ATP-binding site and mimics the adenine ring interactions observed in ATP binding. Additionally, the 3-amino group of the pyrazolopyridazine ring establishes dual hydrogen bonding interactions with both the side chain carbonyl of Gln105 and the main chain carbonyl of Asp106 [1] [12] [5].
A particularly significant interaction involves the 3-position nitrogen of the pyrazolopyridine ring, which forms a hydrogen bond with the side chain amino group of Lys54 [5]. This interaction is believed to be crucial for inhibitor potency, as it mimics the critical interaction between Lys54 and the phosphate moiety of ATP that is essential for normal ATP binding and catalysis [5].
The compound also engages in novel hydrophobic interactions that contribute to its binding affinity and selectivity. The pyrazolopyridazine ring participates in CH-π interactions with Leu156, while the pyrazolopyridine ring forms SH-π interactions with Cys166 [5]. These hydrophobic contacts provide additional binding energy and help position the inhibitor optimally within the binding pocket.
The high-resolution X-ray crystal structure of the ERK2-FR180204 complex (PDB ID: 1TVO) provides definitive structural evidence for the binding mode and molecular interactions of this selective inhibitor [1] [12] [13]. The crystallographic analysis revealed that FR 180204 binds to the kinase hinge region through its pyrazolopyridazine moiety, specifically engaging the 3-amino group and the 2-nitrogen atom in critical hydrogen bonding interactions [9] [5].
The crystal structure demonstrates that FR 180204 occupies the ATP-binding pocket in a manner that closely mimics ATP binding while establishing unique selectivity-determining contacts [12]. The inhibitor adopts a relatively planar conformation that allows optimal complementarity with the flat, hydrophobic surface of the ATP-binding cleft. The electron density maps clearly define the inhibitor's position and confirm the predicted interaction pattern derived from structure-activity relationship studies.
Structural comparison with other kinase-inhibitor complexes reveals that the specific geometry and chemical nature of the ERK ATP-binding pocket creates a unique binding environment that favors FR 180204 binding over other kinases [14]. The crystal structure validates the competitive inhibition mechanism and provides a molecular rationale for the compound's exceptional selectivity profile.
The crystallographic data also reveals important conformational changes in the kinase upon inhibitor binding, particularly in the activation loop and other mobile regions that undergo conformational adjustments to accommodate the inhibitor [12]. These structural insights have proven invaluable for understanding the molecular basis of kinase selectivity and have informed subsequent inhibitor design efforts.
The four key residues Q105, D106, L156, and C166 play distinct but complementary roles in creating the unique binding environment that confers FR 180204's selectivity and potency [1] [2] [12]. These residues collectively form a binding pocket that is optimally shaped and chemically complementary to the FR 180204 structure.
Glutamine 105 serves as the gatekeeper residue and plays a particularly crucial role in determining inhibitor selectivity [5]. The side chain of Gln105 forms a direct hydrogen bond with the 3-amino group of FR 180204's pyrazolopyridazine ring, and this interaction is believed to be a major determinant of the compound's selectivity for ERK over other kinases. The polar nature of the glutamine gatekeeper residue creates a favorable environment for the hydrogen bonding interaction that is not replicated in kinases with different gatekeeper residues.
Aspartic acid 106 contributes to inhibitor binding through its main chain carbonyl oxygen, which serves as a hydrogen bond acceptor for the 3-amino group of FR 180204 [1] [12]. This interaction helps stabilize the inhibitor's binding orientation and contributes to the overall binding affinity. The precise positioning of Asp106 relative to other binding pocket residues creates the optimal geometry for this interaction.
Leucine 156 provides critical hydrophobic contacts through CH-π interactions with the pyrazolopyridazine ring system [5]. These interactions contribute binding energy and help position the inhibitor within the hydrophobic environment of the ATP-binding pocket. The specific positioning and chemical nature of Leu156 create a hydrophobic surface that is complementary to the inhibitor's aromatic ring system.
Cysteine 166 engages in SH-π interactions with the pyrazolopyridine ring of FR 180204, providing additional hydrophobic stabilization [5]. The unique chemical properties of the cysteine sulfur atom allow for specialized interactions that are not possible with other amino acid residues, contributing to the inhibitor's binding specificity. These sulfur-aromatic interactions represent a relatively uncommon but important binding motif in protein-ligand interactions.
Irritant